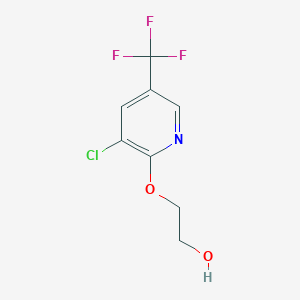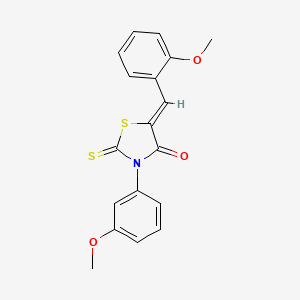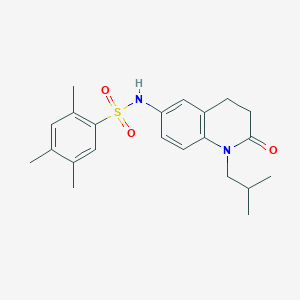
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide, appears to be a derivative of isoquinoline sulfonamide. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and biological activity, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related isoquinoline sulfonamide derivatives has been reported. For instance, derivatives have been synthesized from 5-isoquinolinesulfonic acid, which suggests that similar methods could potentially be applied to synthesize the compound . Another paper describes the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, starting from different precursors . These methods could inform the synthesis of the target compound by indicating possible starting materials and synthetic pathways.
Molecular Structure Analysis
The molecular structure of isoquinoline sulfonamide derivatives is characterized by the presence of an isoquinoline ring system and a sulfonamide group. The specific compound would likely have a tetrahydroquinoline core with an isobutyl group and a sulfonamide moiety attached to a trimethylbenzene ring. The structure of such compounds is crucial as it relates to their biological activity and interaction with biological targets .
Chemical Reactions Analysis
Isoquinoline sulfonamides can participate in various chemical reactions, particularly those involving their functional groups. The sulfonamide group can be involved in reactions with nucleophiles, and the isoquinoline ring can undergo electrophilic substitution. The specific reactivity of the compound would depend on the electronic and steric effects of the substituents present on the rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of an isobutyl group and a trimethylbenzene ring could affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound .
科学的研究の応用
Inhibition of Protein Kinases
Research has shown that isoquinolinesulfonamides, including compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide, act as potent inhibitors of cyclic AMP-dependent protein kinase (PKA) and have selective inhibitory actions against this kinase with minimal effects on other kinases. This property is utilized in studying the role of PKA in cellular processes, such as neurite outgrowth from PC12 cells, indicating a potential for neurological research applications (Hidaka et al., 1984).
Antimicrobial Activity
Compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide have demonstrated significant antimicrobial activity. For instance, novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its derivatives showed higher antimicrobial activity compared to the parent compounds against various strains of bacteria and fungi (Vanparia et al., 2010).
Fluorescence and Spectroscopy
Certain derivatives of isoquinolinesulfonamides, when reacted with homophthalaldehyde, produce fluorescent compounds. This reaction has been exploited in the synthesis of fluorescent markers for biological and chemical analyses, indicating the compound's utility in spectroscopic studies and the development of fluorescent probes (Troschütz & Heinemann, 1996).
Antitumor Activity
Isoquinolinesulfonamides and their derivatives have been explored for their potential antitumor properties. For example, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity, showing potency against various cancer cell lines (Alqasoumi et al., 2010).
Catalysis and Organic Synthesis
Research into the cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide has enabled the synthesis of various benzonitrile derivatives, highlighting the compound's relevance in catalysis and the development of new synthetic methodologies for organic compounds (Chaitanya et al., 2013).
特性
IUPAC Name |
2,4,5-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-22(24)25)23-28(26,27)21-11-16(4)15(3)10-17(21)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNDDPQICWVPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

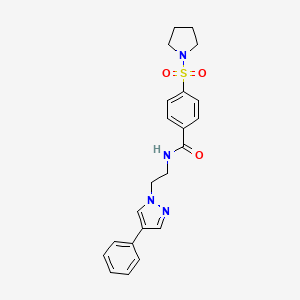

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)

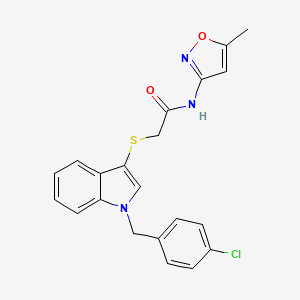
![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)
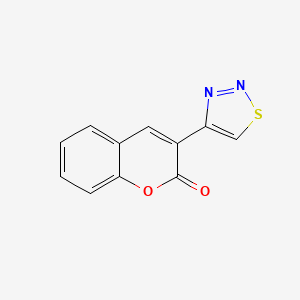
![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)
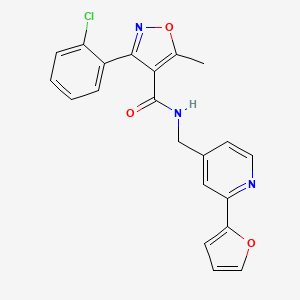
![N-(3-chloro-4-methoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2519819.png)
